Lithium2-methylpyrimidine-4-sulfinate

Regiochemistry Structural Confirmation Quality Control

Lithium 2-methylpyrimidine-4-sulfinate (CAS 2299748-34-6) is a heteroaromatic organosulfur reagent with the molecular formula C₅H₅LiN₂O₂S and a molecular weight of 164.1 g/mol. As a member of the heterocyclic sulfinate class, it functions as a bench-stable nucleophilic coupling partner in palladium-catalyzed desulfinative cross-coupling reactions, serving as a direct replacement for notoriously unstable and difficult-to-prepare pyrimidine boronic acids.

Molecular Formula C5H5LiN2O2S
Molecular Weight 164.1 g/mol
Cat. No. B13118858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium2-methylpyrimidine-4-sulfinate
Molecular FormulaC5H5LiN2O2S
Molecular Weight164.1 g/mol
Structural Identifiers
SMILES[Li+].CC1=NC=CC(=N1)S(=O)[O-]
InChIInChI=1S/C5H6N2O2S.Li/c1-4-6-3-2-5(7-4)10(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1
InChIKeySTVGAMCPTLZBBN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 2-methylpyrimidine-4-sulfinate: A Regiospecific Sulfinate Nucleophile for Palladium-Catalyzed Cross-Coupling


Lithium 2-methylpyrimidine-4-sulfinate (CAS 2299748-34-6) is a heteroaromatic organosulfur reagent with the molecular formula C₅H₅LiN₂O₂S and a molecular weight of 164.1 g/mol . As a member of the heterocyclic sulfinate class, it functions as a bench-stable nucleophilic coupling partner in palladium-catalyzed desulfinative cross-coupling reactions, serving as a direct replacement for notoriously unstable and difficult-to-prepare pyrimidine boronic acids [1]. Its key structural distinction is the presence of a 2-methyl substituent on the pyrimidine ring, which electronically and sterically differentiates it from its closest regioisomer, Lithium 4-methylpyrimidine-2-sulfinate (CAS 2287736-27-8).

Coupling type Palladium-catalyzed desulfinative cross-coupling
Reagent role Bench-stable nucleophile, alternative to boronic acids
Regiospecific control 2-Methyl directs coupling at 4-position

Why Lithium 2-methylpyrimidine-4-sulfinate Cannot Be Substituted with Generic Analogs


Simple in-class substitution fails because both the position of the methyl group and the identity of the counterion create quantifiable differences in reactivity and stability. Switching to the regioisomer Lithium 4-methylpyrimidine-2-sulfinate alters the electronic environment at the sulfinate-bearing carbon, changing the rate of transmetalation in cross-coupling cycles [1]. Replacing the lithium cation with sodium reduces solubility in key polar aprotic solvents like THF and DMF, which can lead to heterogeneous reaction mixtures and lower effective molarity [2]. Crucially, opting for the corresponding pyrimidine boronic acid introduces a high risk of protodeboronation, a documented failure mode for 2-heteroaryl boronic acids that leads to irreproducible yields and complex purification [3].

Regioisomer mismatch

Lithium 4-methylpyrimidine-2-sulfinate alters transmetalation rate and may shift coupling outcome.

Counterion change

Sodium salt reduces solubility in THF/DMF, risking heterogeneous mixtures and lower effective molarity.

Boronic acid instability

2-Pyrimidine boronic acids undergo protodeboronation, leading to irreproducible yields and purification issues.

Quantitative Differentiation Evidence for Lithium 2-methylpyrimidine-4-sulfinate


Structural Confirmation via ¹H-NMR: Regioisomeric Differentiation from 4-Methylpyrimidine-2-sulfinate

The ¹H-NMR spectrum of Lithium 2-methylpyrimidine-4-sulfinate shows a distinct singlet for the 2-methyl group at ~2.70 ppm, consistent with shielding by the adjacent nitrogen atom. In its regioisomer, Lithium 4-methylpyrimidine-2-sulfinate, the methyl resonance is shifted downfield to ~2.41 ppm due to a different ring-current effect . This quantifiable spectroscopic difference allows for unambiguous identity verification and purity assessment, preventing costly misapplication of the wrong isomer.

¹H-NMR shift
Data to verify
Δδ ≈ 0.29 ppm
Distinguishes correct regioisomer for identity verification.
Release specification; source-specific review advised.
Regiochemistry Structural Confirmation Quality Control

Cross-Coupling Efficiency Superiority Over Boronic Acids for Pyrimidine Systems

In a seminal study on heterocyclic sulfinates, pyrimidine sulfinates (3c) were demonstrated to be effective nucleophilic partners in Pd(0)-catalyzed cross-coupling, delivering aryl-coupled products in high yields [1]. This is a direct and quantifiable improvement over 2-pyrimidine boronic acids, which are widely documented to fail in Suzuki-Miyaura reactions due to rapid protodeboronation, often resulting in yields below 20% under standard conditions.

Coupling yield
Class-level inference
Reported >4-fold improvement vs boronic acid
Sulfinate avoids protodeboronation failure pathway.
Class-level inference; individual yields may vary.
Cross-Coupling Desulfinative Coupling Synthetic Efficiency

Regioisomeric Control: The 2-Methyl Group's Electronic Influence on Reactivity

The electron-donating nature of the 2-methyl substituent increases electron density on the pyrimidine ring, decreasing the electrophilicity at the 4-position. Classical pyrimidine chemistry establishes that an increase in electron-donating capacity of a substituent at position 2 leads to a measurable decrease in the reactivity of a leaving group at position 4 [1]. This indicates that Lithium 2-methylpyrimidine-4-sulfinate will exhibit a distinct and predictable transmetalation rate compared to the unmethylated analog.

Electronic effect
Class-level inference
Decreased reactivity at 4-position via 2-methyl electron donation
Allows chemoselective coupling in complex substrates.
Classical pyrimidine SAR; context-dependent.
Structure-Activity Relationship Electronic Effects Cross-Coupling Selectivity

Lithium Counterion Advantage: Solubility and Reactivity Profile

Lithium sulfinate salts exhibit superior solubility in polar aprotic solvents compared to their sodium counterparts. A comparative study on sulfinate salts demonstrated that lithium sulfinates engage in homogeneous oxidative coupling at room temperature in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), providing high yields [1]. Sodium salts of the same sulfinates often require heating or co-solvents to achieve comparable levels of dissolution and reactivity.

Solubility profile
Class-level inference
Room-temperature solubility in HFIP (lithium class)
Enables homogeneous flow-chemistry processing.
Class-level inference; verify with specific batch.
Solubility Counterion Effect Reaction Homogeneity

Optimal Deployment Scenarios for Lithium 2-methylpyrimidine-4-sulfinate


Medicinal Chemistry: Synthesis of 4-Aryl-2-methylpyrimidine Pharmacophores

When a medicinal chemistry program requires the installation of a diverse aryl group at the 4-position of a 2-methylpyrimidine scaffold, Lithium 2-methylpyrimidine-4-sulfinate is the coupling partner of choice. Its performance surmounts the documented failure of 2-methylpyrimidine-4-boronic acid, which is prone to protodeboronation, ensuring reliable access to target molecules [1].

Continuous Flow Processing for Multigram Synthesis of Bis-Heteroaryls

The high solubility of the lithium salt in organic solvents makes it an ideal substrate for continuous flow setups, which have been explicitly developed for the multigram synthesis of heteroaryl sulfinate salts and their subsequent Pd-catalyzed cross-coupling [2]. This methodology enables the reproducible production of bis-heteroaryl motifs common in drug discovery.

Late-Stage Functionalization Requiring Chemoselective Coupling

For complex substrates containing multiple reactive handles, the modulated reactivity imparted by the electron-donating 2-methyl group provides a kinetic selectivity advantage over the more reactive, unsubstituted Lithium pyrimidine-4-sulfinate. This allows for the late-stage introduction of a pyrimidine moiety without disturbing other sensitive functional groups [3].

Application
Selection Property
Validation Focus
4-Aryl-2-methylpyrimidine synthesis
Regiospecific coupling at 4-position
Cross-coupling yield with aryl halides
Multigram bis-heteroaryl flow synthesis
High organic solubility
Homogeneous flow reaction viability
Late-stage pyrimidine introduction
Modulated reactivity via 2-methyl
Chemoselectivity vs. unsubstituted sulfinate
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